2-Amino-1-[2-(2-fluoroethyl)pyrazol-3-yl]ethanol
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Description
“2-Amino-1-[2-(2-fluoroethyl)pyrazol-3-yl]ethanol” is a compound that contains a pyrazole ring, which is a five-membered heterocyclic compound containing nitrogen . This compound has a molecular weight of 144.15 . Pyrazoles are known for their diverse pharmacological effects and are often used in the synthesis of various organic molecules .
Synthesis Analysis
The synthesis of pyrazole derivatives often involves the use of 5-amino-pyrazoles as synthetic building blocks . These compounds can be used to construct diverse heterocyclic or fused heterocyclic scaffolds . The synthesis methods include conventional reactions, one-pot multi-component reactions, cyclocondensation, cascade/tandem protocols, and coupling reactions .Molecular Structure Analysis
The molecular structure of “this compound” includes a pyrazole ring, a fluoroethyl group, and an ethanol group . The InChI code for this compound is "1S/C6H9FN2O/c7-2-4-9-3-1-6 (5-10)8-9/h1,3,10H,2,4-5H2" .Chemical Reactions Analysis
Pyrazole derivatives, such as “this compound”, can participate in a variety of chemical reactions. For instance, 5-amino-pyrazoles can react with ethyl nitrite or sodium nitrite in 10% aqueous HCl solution to form 5-amino-4-hydroxyiminopyrazoles and diazene compounds .Future Directions
The future directions for the research and development of “2-Amino-1-[2-(2-fluoroethyl)pyrazol-3-yl]ethanol” and similar compounds could involve further exploration of their synthesis methods and biological activities. Given the diverse applications of pyrazole derivatives in the field of pharmaceutics and medicinal chemistry , there is potential for these compounds to be developed into novel antimicrobial drugs .
Properties
IUPAC Name |
2-amino-1-[2-(2-fluoroethyl)pyrazol-3-yl]ethanol |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H12FN3O/c8-2-4-11-6(1-3-10-11)7(12)5-9/h1,3,7,12H,2,4-5,9H2 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PBBJZTZNUPJTRZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(N(N=C1)CCF)C(CN)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H12FN3O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
173.19 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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